3-(13-chloro-9-methyl-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole
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Overview
Description
Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes multiple fused rings and functional groups, which may contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- typically involves multi-step organic synthesis. Key steps may include:
- Formation of the imidazoquinazoline core through cyclization reactions.
- Introduction of the chloro and oxadiazole groups via substitution reactions.
- Final stereoselective reduction to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Optimization of reaction conditions (temperature, pressure, solvents) for high yield and purity.
- Implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diimidazoquinazolines: Compounds with similar core structures but different substituents.
Oxadiazoles: Compounds containing the oxadiazole ring with various substituents.
Chloroquinazolines: Compounds with a quinazoline core and chloro substituents.
Uniqueness
The uniqueness of Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
134517-03-6 |
---|---|
Molecular Formula |
C18H15ClN6O |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-(13-chloro-9-methyl-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15ClN6O/c1-9-7-24-16(21-9)13-11(19)3-2-4-12(13)25-8-20-14(18(24)25)15-22-17(26-23-15)10-5-6-10/h2-4,8-10H,5-7H2,1H3 |
InChI Key |
MISHUDTYWWKAPU-UHFFFAOYSA-N |
SMILES |
CC1CN2C3=C(N=CN3C4=C(C2=N1)C(=CC=C4)Cl)C5=NOC(=N5)C6CC6 |
Canonical SMILES |
CC1CN2C3=C(N=CN3C4=C(C2=N1)C(=CC=C4)Cl)C5=NOC(=N5)C6CC6 |
Synonyms |
U 90167 U 90168 U-90167 U-90168 |
Origin of Product |
United States |
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